Product packaging for 1-(Bromomethyl)-4-(propan-2-yl)cyclohexane(Cat. No.:)

1-(Bromomethyl)-4-(propan-2-yl)cyclohexane

Cat. No.: B12309933
M. Wt: 219.16 g/mol
InChI Key: SLGIPQIZUHYPMB-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-4-(propan-2-yl)cyclohexane is a useful research compound. Its molecular formula is C10H19Br and its molecular weight is 219.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19Br B12309933 1-(Bromomethyl)-4-(propan-2-yl)cyclohexane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H19Br

Molecular Weight

219.16 g/mol

IUPAC Name

1-(bromomethyl)-4-propan-2-ylcyclohexane

InChI

InChI=1S/C10H19Br/c1-8(2)10-5-3-9(7-11)4-6-10/h8-10H,3-7H2,1-2H3

InChI Key

SLGIPQIZUHYPMB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC(CC1)CBr

Origin of Product

United States

Stereochemical and Conformational Analysis of 1 Bromomethyl 4 Propan 2 Yl Cyclohexane

Cyclohexane (B81311) Ring Conformations and Dynamics

The non-planar structure of the cyclohexane ring is central to understanding the three-dimensional arrangement of its substituents. To alleviate angle and torsional strain, cyclohexane predominantly adopts a puckered "chair" conformation, which is the most stable energetic state. pressbooks.publibretexts.orgyoutube.com

Chair-Chair Interconversion and Equilibrium

The cyclohexane ring is not static; it undergoes a rapid conformational change known as a ring flip or chair-chair interconversion. pressbooks.pub During this process, one chair conformation converts into another, with axial substituents becoming equatorial and equatorial substituents becoming axial. wikipedia.org This interconversion proceeds through several higher-energy intermediate conformations, including the half-chair, twist-boat, and boat conformations. libretexts.orgyoutube.com The chair conformation is significantly more stable than the boat form, which is destabilized by steric hindrance between "flagpole" hydrogens and torsional strain from eclipsed bonds. libretexts.orgyoutube.com

For a substituted cyclohexane, the two chair conformers are often not equal in energy. wikipedia.org The equilibrium will favor the conformation where bulky substituents occupy the more spacious equatorial positions to minimize steric strain. pressbooks.pubwikipedia.org The energy difference between the conformers determines their relative populations at equilibrium. libretexts.org

Conformational Preferences of Bromomethyl and Propan-2-yl Substituents (A-values)

The preference of a substituent to occupy the equatorial position over the axial position is quantified by its conformational free energy difference, known as the A-value. wikipedia.org A higher A-value indicates a greater steric bulk and a stronger preference for the equatorial position. wikipedia.org These values represent the energy cost, primarily due to steric strain, of a substituent being in the axial position. wikipedia.org

For the substituents on 1-(bromomethyl)-4-(propan-2-yl)cyclohexane:

The propan-2-yl (isopropyl) group is a bulky substituent. Its A-value is consistently reported to be approximately 2.1–2.2 kcal/mol. ubc.camasterorganicchemistry.com This significant energy penalty for being in the axial position is due to steric clashes between the isopropyl group and the axial hydrogens on the same side of the ring.

The A-value for the bromomethyl (-CH2Br) group is not commonly tabulated. However, it can be estimated by comparing it to similar groups. The A-value for a methyl group (-CH3) is about 1.7 kcal/mol, and for an ethyl group (-CH2CH3) it is about 1.8 kcal/mol. masterorganicchemistry.com For an ethyl group, the terminal methyl can rotate away from the ring, minimizing additional steric strain. masterorganicchemistry.com Similarly, the bromine atom on the bromomethyl group can be oriented away from the ring. Given the larger size of bromine compared to hydrogen, the bromomethyl group is expected to be slightly bulkier than a methyl group, with an A-value likely in a similar range, around 1.8-2.0 kcal/mol.

Based on these values, the propan-2-yl group has a larger A-value than the bromomethyl group, indicating it has a stronger preference for the equatorial position.

Table 1: A-Values for Selected Cyclohexane Substituents

SubstituentA-Value (kcal/mol)
-F0.24
-Cl0.4-0.5
-Br0.2-0.7
-OH0.6-0.9
-CH3 (Methyl)1.7-1.8
-CH2CH3 (Ethyl)1.8-2.0
-CH(CH3)2 (Propan-2-yl) 2.1-2.2
-C(CH3)3 (tert-Butyl)>4.5

Data sourced from multiple chemical references. libretexts.orgubc.camasterorganicchemistry.com

1,3-Diaxial Interactions and Gauche Butane Interactions

The primary reason for the higher energy of axial substituents is the presence of 1,3-diaxial interactions. These are repulsive steric interactions between an axial substituent and the two axial hydrogens located three carbons away (at the C3 and C5 positions relative to the substituent at C1). libretexts.orglibretexts.org

This steric strain is analogous to the gauche interaction in butane, where a 60° dihedral angle between two methyl groups leads to van der Waals repulsion. libretexts.org An axial methyl group in cyclohexane experiences two such gauche-butane-like interactions with the axial hydrogens at C3 and C5, contributing to its instability in that position. libretexts.org For larger groups like propan-2-yl, these 1,3-diaxial interactions are even more significant, further favoring the equatorial conformation. nih.gov

Stereoisomeric Forms of this compound

The presence of two different substituents on the cyclohexane ring gives rise to stereoisomerism. Stereoisomers have the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms.

Cis-Trans Isomerism

For 1,4-disubstituted cyclohexanes like this compound, two geometric isomers are possible: cis and trans.

In the cis isomer , both the bromomethyl and propan-2-yl groups are on the same face of the cyclohexane ring (both pointing up or both pointing down). In the chair conformation, this requires one substituent to be in an axial position and the other to be in an equatorial position.

In the trans isomer , the two substituents are on opposite faces of the ring (one up, one down). This allows for two possible chair conformations: one where both groups are axial (diaxial) and one where both are equatorial (diequatorial).

The diequatorial conformation of the trans isomer is overwhelmingly the most stable due to the absence of significant 1,3-diaxial interactions. In contrast, the cis isomer must always have one substituent in the energetically unfavorable axial position. The more stable chair conformer of the cis isomer will be the one where the bulkier group (propan-2-yl) occupies the equatorial position and the less bulky group (bromomethyl) occupies the axial position.

Enantiomeric and Diastereomeric Relationships

The stereoisomers of this compound can also be classified based on their chirality.

Cis Isomer : A molecule of cis-1-(bromomethyl)-4-(propan-2-yl)cyclohexane possesses a plane of symmetry that passes through the C1 and C4 carbons and the attached substituents. Due to this symmetry, the molecule is achiral and is therefore a meso compound. It does not have an enantiomer and is not optically active.

Trans Isomer : The trans isomer of this compound lacks a plane of symmetry. The molecule is chiral. Therefore, it can exist as a pair of non-superimposable mirror images, which are enantiomers. These enantiomers are optically active.

The cis isomer and the pair of trans enantiomers are diastereomers of each other. Diastereomers are stereoisomers that are not mirror images of one another.

Absolute Stereochemistry and Chiral Purity

The stereochemistry of this compound is a critical aspect that dictates its three-dimensional structure and potential interactions in a chiral environment. The presence of two substituent groups on the cyclohexane ring gives rise to geometric isomerism (cis and trans) and, depending on the specific isomer, the possibility of enantiomers.

The carbon atom at position 1, bonded to both the bromomethyl group and the cyclohexane ring, and the carbon atom at position 4, bonded to the propan-2-yl group and the cyclohexane ring, are potential stereocenters. For the cis isomer, where both the bromomethyl and propan-2-yl groups are on the same side of the cyclohexane ring's plane, the molecule possesses a plane of symmetry. This internal symmetry plane renders the cis isomer achiral, meaning it is a meso compound and does not have a non-superimposable mirror image. Therefore, the cis isomer does not exhibit optical activity.

In contrast, the trans isomer, with the bromomethyl and propan-2-yl groups on opposite sides of the ring's plane, lacks a plane of symmetry. This absence of internal symmetry makes the trans isomer chiral. As a result, trans-1-(bromomethyl)-4-(propan-2-yl)cyclohexane can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. These enantiomers will rotate plane-polarized light in equal but opposite directions. The specific rotation is a characteristic physical property for each enantiomer.

The determination of the absolute stereochemistry, which is the actual three-dimensional arrangement of the atoms of a chiral molecule, is a crucial step in its complete characterization. This is typically designated using the Cahn-Ingold-Prelog (R/S) priority rules for each stereocenter. For trans-1-(bromomethyl)-4-(propan-2-yl)cyclohexane, the two enantiomers would be (1R,4R) and (1S,4S).

Detailed Research Findings

The enantiomeric purity, or enantiomeric excess (e.e.), of a sample of trans-1-(bromomethyl)-4-(propan-2-yl)cyclohexane is a measure of the extent to which one enantiomer is present in excess of the other. A racemic mixture has an e.e. of 0%, while an enantiopure sample has an e.e. of 100%. The determination of enantiomeric purity is vital in many applications, particularly in the synthesis of pharmaceuticals and other biologically active molecules where different enantiomers can have vastly different effects.

Several analytical techniques are employed to determine the absolute stereochemistry and enantiomeric purity of chiral compounds like trans-1-(bromomethyl)-4-(propan-2-yl)cyclohexane.

Chiral Chromatography: High-performance liquid chromatography (HPLC) or gas chromatography (GC) using a chiral stationary phase (CSP) is a powerful method for separating enantiomers. The differential interaction of the enantiomers with the chiral environment of the column leads to different retention times, allowing for their separation and quantification. The relative peak areas in the chromatogram can be used to calculate the enantiomeric excess.

NMR Spectroscopy with Chiral Auxiliaries: Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs), can be used to determine enantiomeric purity. The chiral auxiliary interacts with the enantiomers to form diastereomeric complexes or solvates, which have distinct NMR spectra. The integration of the signals corresponding to each diastereomer allows for the calculation of the enantiomeric ratio. For instance, Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) is a common CDA used for determining the absolute configuration of alcohols and amines. usm.eduresearchgate.net

X-ray Crystallography: This is the most definitive method for determining the absolute stereochemistry of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of one of the enantiomers, a three-dimensional electron density map can be generated, revealing the precise arrangement of atoms in space.

While the general principles of stereochemistry in 1,4-disubstituted cyclohexanes are well-established, specific experimental data on the absolute stereochemistry and chiral purity of this compound are not widely available in the reviewed scientific literature. However, based on the analysis of similar compounds, the following tables can be constructed to represent the expected stereochemical properties.

Table 1: Stereochemical Properties of this compound Isomers

IsomerChiralityNumber of Stereoisomers
cis-1-(Bromomethyl)-4-(propan-2-yl)cyclohexaneAchiral (meso)1
trans-1-(Bromomethyl)-4-(propan-2-yl)cyclohexaneChiral2 (enantiomeric pair)

Table 2: Theoretical Absolute Configuration of trans-1-(Bromomethyl)-4-(propan-2-yl)cyclohexane Enantiomers

EnantiomerCahn-Ingold-Prelog Designation
Enantiomer 1(1R,4R)
Enantiomer 2(1S,4S)

The practical determination of which enantiomer corresponds to a positive or negative specific rotation would require experimental measurement. Similarly, the development of a method to produce this compound in an enantiomerically enriched form would be a prerequisite for detailed studies of its chiral purity.

Reaction Mechanisms and Reactivity of 1 Bromomethyl 4 Propan 2 Yl Cyclohexane

Nucleophilic Substitution Reactions of the Bromomethyl Group

Nucleophilic substitution reactions involve the replacement of the bromide leaving group by a nucleophile. The primary nature of the substrate is the most critical factor in determining whether the reaction proceeds through a concerted (SN2) or a stepwise (SN1) mechanism. youtube.com

SN1 Pathway and Carbocation Intermediates

The SN1 (Substitution, Nucleophilic, Unimolecular) mechanism is a stepwise process initiated by the departure of the leaving group to form a carbocation intermediate. masterorganicchemistry.com For 1-(bromomethyl)-4-(propan-2-yl)cyclohexane, this would involve the formation of a primary carbocation, the (4-(propan-2-yl)cyclohexyl)methyl cation.

Primary carbocations are notoriously unstable, rendering the SN1 pathway kinetically unfavorable for primary alkyl halides under typical conditions. youtube.commasterorganicchemistry.com The rate of an SN1 reaction is dependent on the stability of the carbocation formed in the slow, rate-determining step. masterorganicchemistry.comyoutube.com Therefore, reactions of this compound are unlikely to proceed via an SN1 mechanism unless forced by conditions that strongly favor carbocation formation, such as solvolysis in a polar protic solvent with no strong nucleophile present. pearson.comyoutube.com

Should a primary carbocation form, it would be susceptible to rearrangement to a more stable secondary or tertiary carbocation via a 1,2-hydride shift from the adjacent carbon on the cyclohexane (B81311) ring. This rearrangement would lead to a mixture of substitution products.

Stereochemical Course of Substitution Reactions

The stereochemistry of substitution reactions depends on the mechanism. An SN2 reaction proceeds with a complete inversion of configuration at the reaction center. youtube.comyoutube.com For this compound, the reaction occurs at the achiral methylene (B1212753) (-CH₂Br) carbon, so no new stereocenter is formed at this position. However, the cyclohexane ring itself contains a stereocenter at C-4 (and C-1 if considering cis/trans isomerism). The configuration of the existing cyclohexane ring is retained during an SN2 reaction. For example, the trans isomer will yield a trans product.

If an SN1 reaction were to occur, it would proceed through a planar carbocation intermediate. masterorganicchemistry.com If this intermediate were chiral or if rearrangement created a chiral center, the nucleophile could attack from either face, leading to a mixture of enantiomers or diastereomers (racemization). masterorganicchemistry.comyoutube.com

Elimination Reactions (E1 and E2) of Halogenated Cyclohexanes

Elimination reactions can compete with substitution and result in the formation of an alkene. byjus.com These reactions are generally favored by high temperatures and the use of strong, sterically hindered bases. khanacademy.org

Regioselectivity and Zaitsev's Rule

Zaitsev's rule states that in an elimination reaction, the major product is the more stable, more highly substituted alkene. wikipedia.orgmasterorganicchemistry.com This rule applies when there are multiple, non-equivalent β-hydrogens that can be removed. chadsprep.com

For this compound, the leaving group is on the exocyclic methyl group. The only β-hydrogens are on C-1 of the cyclohexane ring. Since there is only one position from which a proton can be abstracted to form a double bond, there is no regiochemical choice to be made. The elimination product will be (4-(propan-2-yl)cyclohexylidene)methane. Therefore, Zaitsev's rule is not applicable for predicting the major versus minor product in this specific case. quora.com

Stereoelectronic Requirements for E2 Elimination (Anti-periplanar Geometry)

The E2 (Elimination, Bimolecular) mechanism is a concerted, one-step reaction that has strict stereoelectronic requirements. fiveable.mechemistrysteps.com For the reaction to occur, the β-hydrogen and the leaving group must be oriented in an anti-periplanar (or anti-coplanar) conformation, meaning they lie in the same plane with a dihedral angle of 180°. chemistrysteps.commasterorganicchemistry.comchemistrysteps.com

In cyclohexane systems, this anti-periplanar arrangement is achieved when both the leaving group and the β-hydrogen occupy axial positions on adjacent carbons. chemistrysteps.comlibretexts.orglibretexts.org This requirement can dictate the rate and even the possibility of an E2 reaction. libretexts.orglibretexts.org

For this compound, the leaving group is not directly attached to the ring. The C-CH₂Br bond has free rotation. The β-hydrogen is at the C-1 position on the ring. The bulky isopropyl group strongly prefers an equatorial position to minimize steric strain, which effectively locks the ring in a specific chair conformation. In both cis and trans isomers, the C-1 hydrogen will be in either an axial or equatorial position. The free rotation of the C-C bond of the bromomethyl group allows the C-Br bond to align anti-periplanar to the C-H bond at C-1, regardless of whether the C-1 hydrogen is axial or equatorial. This makes the E2 elimination geometrically feasible, although it is still in competition with the favored SN2 reaction. The use of a strong, bulky base like potassium tert-butoxide would favor the E2 pathway. khanacademy.org

Table 2: Summary of Conformational Requirements for E2 Reactions in Cyclohexanes

Feature Requirement Rationale Consequence for Reactivity
Dihedral Angle The β-H and Leaving Group must be anti-periplanar (180°). chemistrysteps.comchemistrysteps.com Allows for optimal orbital overlap between the C-H bond, the developing p-orbitals, and the C-LG antibonding orbital. libretexts.org Reactions that cannot achieve this geometry will not proceed via E2.
Ring Position For leaving groups on the ring, both β-H and LG must be axial. masterorganicchemistry.comlibretexts.org This is the only way to achieve a 180° dihedral angle in a stable chair conformation. Equatorial leaving groups undergo E2 elimination much slower, if at all. libretexts.orglibretexts.org

| Conformational Energy | The chair conformation required for elimination must be accessible. libretexts.org | High-energy conformations with bulky axial groups are less populated, slowing the reaction rate. libretexts.orglibretexts.org | Isomers that can react from their most stable conformer will react faster. masterorganicchemistry.com |


Conformational Effects on Elimination Pathways

Elimination reactions of substituted cyclohexanes, such as this compound, are profoundly influenced by the conformation of the ring system. The stereochemical requirement for E2 elimination, the most common pathway for primary alkyl halides in the presence of a strong, non-hindered base, is a periplanar arrangement of the departing hydrogen and the leaving group. askthenerd.com In cyclohexane derivatives, this translates to a strong preference for a trans-diaxial orientation of these two groups. libretexts.orgchemistrysteps.comyoutube.com

The two chair conformations of cis- and trans-1-(bromomethyl)-4-(propan-2-yl)cyclohexane are in equilibrium. The bulky isopropyl group strongly prefers an equatorial position to minimize steric strain (A-value of ~2.2 kcal/mol). This preference dictates the dominant conformation and, consequently, the feasibility and rate of the E2 reaction.

For the trans-isomer: In its most stable chair conformation, both the bromomethyl and isopropyl groups can occupy equatorial positions. For the E2 reaction to occur, the molecule must ring-flip to a less stable conformation where the bromomethyl group is axial. khanacademy.orgorganicchemistrytutor.com This axial bromomethyl group can then undergo elimination with an adjacent axial hydrogen. However, this ring-flip is energetically unfavorable, leading to a slower reaction rate compared to a system where the leaving group is already axial in the most stable conformation. chemistrysteps.com

For the cis-isomer: In the most stable chair conformation, the isopropyl group is equatorial, which forces the bromomethyl group into an axial position. youtube.com This arrangement is ideal for E2 elimination as the axial bromomethyl group is already anti-periplanar to the axial hydrogens on the adjacent carbons. organicchemistrytutor.com Consequently, the cis-isomer is expected to undergo E2 elimination much more readily than the trans-isomer.

The regioselectivity of the elimination is also governed by these conformational constraints. Elimination will proceed to form the most stable alkene (Zaitsev's rule), unless a trans-diaxial hydrogen is not available for that pathway. In such cases, elimination will occur to give the less substituted alkene (Hofmann product). For this compound, elimination leads to the formation of 4-isopropyl-1-methylidenecyclohexane.

IsomerMost Stable ConformationLeaving Group PositionE2 Reaction Rate
trans-1-(Bromomethyl)-4-(propan-2-yl)cyclohexaneDiequatorialEquatorialSlower (requires ring-flip)
cis-1-(Bromomethyl)-4-(propan-2-yl)cyclohexaneEquatorial Isopropyl, Axial BromomethylAxialFaster

Radical Reactions Involving this compound

Beyond ionic pathways, this compound can participate in radical reactions, typically initiated by light, heat, or a radical initiator. libretexts.org

The carbon-bromine bond in this compound is susceptible to homolytic cleavage, where the two electrons in the bond are distributed equally between the carbon and bromine atoms, generating a bromine radical and a (4-(propan-2-yl)cyclohexyl)methyl radical. utexas.eduyoutube.com The C-Br bond is weaker than C-H and C-C bonds, making it the preferred site for homolysis. utexas.edu This initiation step is fundamental to many radical processes. The stability of the resulting primary alkyl radical is less than that of secondary or tertiary radicals. srmist.edu.in

Once generated, the (4-(propan-2-yl)cyclohexyl)methyl radical can participate in a series of chain propagation steps. lumenlearning.com These steps typically involve the radical abstracting an atom from another molecule to form a new bond and a new radical, or adding across a double bond. libretexts.org For instance, in the presence of HBr, a bromine radical can abstract a hydrogen atom from HBr to regenerate the radical chain carrier. libretexts.org

The chain reaction continues until two radicals combine in a termination step. libretexts.org Possible termination reactions include the dimerization of two (4-(propan-2-yl)cyclohexyl)methyl radicals to form 1,2-bis(4-(propan-2-yl)cyclohexyl)ethane, or the combination of a (4-(propan-2-yl)cyclohexyl)methyl radical with a bromine radical to reform the starting material.

The (4-(propan-2-yl)cyclohexyl)methyl radical can undergo various addition and cyclization reactions.

Intermolecular Additions: This radical can add to carbon-carbon double or triple bonds of other molecules in an intermolecular fashion. almerja.netlibretexts.org The regioselectivity of this addition is influenced by both steric and electronic factors, with the radical typically adding to the less substituted carbon of the multiple bond to generate the more stable radical intermediate. libretexts.org

Intramolecular Cyclizations: While less common for a simple bromomethylcyclohexane derivative without a suitably positioned internal double or triple bond, intramolecular radical cyclizations are a powerful tool in organic synthesis for forming cyclic structures. rsc.orgthieme-connect.deresearchgate.net If this compound were modified to contain an unsaturated moiety within the same molecule, the generated radical could cyclize to form a new ring system.

Organometallic Transformations of Bromomethylcyclohexane Derivatives

The carbon-bromine bond in this compound provides a handle for the formation of various organometallic reagents, which are potent nucleophiles and bases used extensively in organic synthesis. saylor.orgwikipedia.org

Grignard Reagents: The reaction of this compound with magnesium metal in an ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), yields the corresponding Grignard reagent, (4-(propan-2-yl)cyclohexyl)methylmagnesium bromide. quora.combyjus.comsigmaaldrich.comlibretexts.org The magnesium atom inserts into the carbon-bromine bond, reversing the polarity of the carbon atom from electrophilic to nucleophilic. youtube.com These reagents are highly reactive towards electrophiles like aldehydes, ketones, esters, and carbon dioxide to form new carbon-carbon bonds. sigmaaldrich.com

Organolithium Reagents: Similarly, treatment with lithium metal results in the formation of the organolithium reagent, (4-(propan-2-yl)cyclohexyl)methyllithium. slideshare.netorgosolver.com Organolithium reagents are generally more reactive and more basic than their Grignard counterparts. numberanalytics.com They react with a similar range of electrophiles.

Organocuprates (Gilman Reagents): Organocuprates are prepared by reacting the corresponding organolithium reagent with a copper(I) salt, such as copper(I) iodide, in a 2:1 ratio. organicchemistrytutor.comchemistrysteps.comyoutube.com This would form lithium di((4-(propan-2-yl)cyclohexyl)methyl)cuprate. Organocuprates are softer nucleophiles than Grignard and organolithium reagents. wikipedia.org They are particularly useful for 1,4-conjugate addition to α,β-unsaturated carbonyl compounds and for coupling reactions with other alkyl, vinyl, and aryl halides in what is known as the Corey-House synthesis. chemistrysteps.comlibretexts.org

Organometallic ReagentPreparationGeneral Reactivity
Grignard ReagentR-Br + Mg in etherStrong nucleophile and base; reacts with a wide range of electrophiles. sigmaaldrich.com
Organolithium ReagentR-Br + 2Li in hydrocarbon solventVery strong nucleophile and base; more reactive than Grignard reagents. numberanalytics.com
Organocuprate (Gilman Reagent)2R-Li + CuI in etherSofter nucleophile; excels at 1,4-additions and coupling reactions. chemistrysteps.comlibretexts.org

Oxidative Addition and Reductive Elimination Processes

Oxidative addition and reductive elimination are cornerstone concepts in organometallic chemistry, representing the forward and reverse steps of a fundamental reaction pathway. The bromomethyl group of this compound makes it a prime substrate for oxidative addition.

In this process, a low-valent metal complex, typically with a d⁸ or d¹⁰ electron configuration (e.g., Pd(0), Ni(0)), inserts into the carbon-bromine bond. This reaction cleaves the C-Br bond and forms two new bonds: one between the metal and the carbon, and one between the metal and the bromine. The metal center is formally oxidized, increasing its oxidation state and electron count by two. For this compound, this can be represented as the formation of an alkyl-metal-halide complex.

The reverse process, reductive elimination, involves the formation of a new bond between two ligands on a metal center, with the subsequent elimination of a molecule and reduction of the metal's oxidation state. researchgate.net For an alkyl-metal-hydride or dialkyl-metal complex, reductive elimination would form a new C-H or C-C bond, respectively, regenerating the reduced metal catalyst which can then re-enter the catalytic cycle. The balance between oxidative addition and reductive elimination is critical in many catalytic cycles, such as cross-coupling reactions. For instance, in Suzuki-Miyaura couplings, the oxidative addition of the alkyl halide to the palladium catalyst is a key initiating step.

Migratory Insertion Reactions

Migratory insertion is a fundamental step in many catalytic reactions, including carbonylation and polymerization. wikipedia.orgcsbsju.edu This intramolecular process involves the transfer of an anionic ligand (like an alkyl or hydride group) from a metal center to an adjacent, unsaturated neutral ligand (such as carbon monoxide or an alkene). csbsju.edulibretexts.orgyoutube.com

Once the (4-(propan-2-yl)cyclohexyl)methyl group is attached to a metal center via oxidative addition, it can potentially undergo migratory insertion. For example, if a carbon monoxide (CO) ligand is also coordinated to the metal, the alkyl group can migrate to the carbonyl carbon. csbsju.edu This is a 1,1-insertion, as the alkyl group moves to the atom directly bonded to the metal, resulting in the formation of a metal-acyl complex. libretexts.orgyoutube.com

Alternatively, if an alkene is coordinated to the metal, the alkyl group can undergo a 1,2-insertion. In this case, the alkyl group adds to one of the alkene's carbon atoms while the other carbon forms a bond with the metal. libretexts.org This reaction effectively lengthens the carbon chain and is a key step in alkene polymerization processes. The stereochemistry of 1,2-insertions is typically syn, meaning the metal and the migrating group add to the same face of the alkene. libretexts.org

Site-Selective and Stereoselective C-H Functionalization of Substituted Cyclohexanes

Directly converting inert C-H bonds into more complex functional groups is a primary goal in modern organic synthesis due to its efficiency and atom economy. researchgate.netresearchgate.netnih.gov Substituted cyclohexanes, like this compound, present a significant challenge due to the presence of multiple, chemically similar C-H bonds. researchgate.netresearchgate.net Achieving high levels of site-selectivity (which C-H bond reacts) and stereoselectivity (the spatial orientation of the new bond) is therefore a sophisticated task. nih.govresearchgate.net

Catalytic C-H Activation Strategies

Catalytic C-H activation involves the cleavage of a C-H bond by a metal complex, leading to a metal-carbon bond that can be further functionalized. niu.edu Various transition metals, including palladium, rhodium, and iridium, are effective catalysts for these transformations. numberanalytics.com

For substituted cyclohexanes, catalyst-controlled site-selectivity is a powerful strategy. nih.gov By carefully choosing the catalyst and its ligands, it's possible to direct the reaction to a specific C-H bond, overriding the inherent reactivity of the substrate. nih.govnih.gov Dirhodium catalysts, for example, have been used to achieve highly site-selective C-H functionalization through carbene insertion. researchgate.net These catalysts can differentiate between the various methylene (CH₂) and methine (CH) groups on the cyclohexane ring.

Gas-phase studies using mass spectrometry have shown that metal complexes of nickel, palladium, and platinum can activate C-H bonds in cyclohexane, leading to dehydrogenation or ring-opening and cracking. niu.eduniu.edu Platinum-based catalysts tend to favor dehydrogenation pathways. niu.edu

Table 1: Catalytic Systems for C-H Functionalization of Cyclohexanes
Catalyst TypeMetal CenterTypical ReactionSelectivity ControlReference
Dirhodium CatalystsRhodium (Rh)Carbene InsertionLigand-controlled site- and stereoselectivity researchgate.net
Phenanthroline ComplexesNickel (Ni), Palladium (Pd)Ring Opening / CrackingMetal-dependent pathway niu.edu
Phenanthroline ComplexesPlatinum (Pt)DehydrogenationMetal-dependent pathway niu.edu
Palladium CatalystsPalladium (Pd)Ortho-Arylation (with directing group)Directing group-assisted nih.gov
Iridium CatalystsIridium (Ir)Meta-BorylationLigand-controlled researchgate.net

Directing Group Effects and Remote Functionalization

The "directing group" strategy is a prevalent method for controlling regioselectivity in C-H activation. numberanalytics.comnih.gov A functional group already present in the substrate coordinates to the metal catalyst, bringing it into close proximity to a specific C-H bond, typically at the ortho position in aromatic systems. nih.govscielo.br Common directing groups include pyridines, amides, and carboxylic acids. numberanalytics.comscielo.br

While the bromomethyl group in this compound is not a traditional directing group for C-H activation on the cyclohexane ring, the principles of catalyst guidance are still relevant. In the absence of a strong directing group, selectivity is governed by a combination of the catalyst's properties and the subtle steric and electronic differences among the C-H bonds. researchgate.net For instance, equatorial C-H bonds are generally more reactive than the more sterically hindered axial C-H bonds. nih.gov

Table 2: Common Directing Groups and Their Targeted Positions
Directing Group (DG)Typical Targeted PositionMechanismReference
Pyridine, Amide, Carboxylic AcidOrtho (Aromatic)Chelation-assisted cyclometalation scielo.br, nih.gov
Nitrile-containing AuxiliariesMeta (Aromatic)U-shaped template ("Yu-turn") researchgate.net
N-(pyrimidin-2-yl)anilinesMeta (Aromatic)Removable auxiliary nih.gov
None (Catalyst Control)Equatorial C-H (Cycloalkanes)Steric and electronic preference of catalyst researchgate.net, nih.gov

Synthetic Applications and Chemical Transformations of 1 Bromomethyl 4 Propan 2 Yl Cyclohexane

Role as a Key Intermediate in Organic Synthesis

The utility of 1-(bromomethyl)-4-(propan-2-yl)cyclohexane stems from its identity as a primary alkyl halide. The carbon-bromine bond is polarized, rendering the methylene (B1212753) carbon electrophilic and susceptible to attack by nucleophiles. Simultaneously, the bromine atom is an excellent leaving group, facilitating both substitution and elimination reactions. This inherent reactivity allows the compound to serve as a cornerstone for creating more complex molecular architectures.

The primary function of this compound in synthesis is as a precursor to a multitude of cyclohexane (B81311) derivatives. The bromomethyl group is readily converted into other functionalities, enabling chemists to tailor the physical and chemical properties of the resulting molecules. Through nucleophilic substitution (SN2) reactions, the bromine can be displaced by a wide range of nucleophiles to introduce oxygen, nitrogen, sulfur, or carbon-based groups. Alternatively, treatment with a strong, non-nucleophilic base can induce elimination (E2) to form the corresponding exocyclic alkene, 4-isopropyl-1-methylidenecyclohexane, which can then undergo further alkene-specific transformations. This versatility makes it a pivotal intermediate for accessing a broad chemical space starting from a single, well-defined scaffold.

While direct application of this compound in the total synthesis of a specific natural product is not extensively documented, its structural motif is present in various natural and nature-identical compounds, particularly in the fragrance and flavor industry. For instance, 1-(4-isopropylcyclohexyl)ethanol (B63086) is a known nature-identical substance with a distinct lily-of-the-valley scent. perfumerflavorist.com Its synthesis can be achieved from cumene (B47948) through a Friedel-Crafts acylation followed by hydrogenation of the resulting cuminone. perfumerflavorist.com

The 4-isopropylcyclohexyl core is a key feature of many p-menthane-type monoterpenoids. This compound represents a strategic synthetic intermediate for accessing analogues of these natural products. It can be converted into the corresponding Grignard reagent, which can then be used to build more complex carbon skeletons, or it can be used to alkylate other molecules, effectively installing the bulky and lipophilic 4-isopropylcyclohexyl group, which can be crucial for modulating biological activity or sensory properties.

Derivatization of the Bromomethyl Group to Other Functionalities

The primary alkyl bromide functionality is the most reactive site on the molecule, making it the focal point for a majority of its synthetic transformations. These reactions can be broadly categorized into carbon-heteroatom and carbon-carbon bond-forming reactions.

As a primary alkyl halide, this compound is an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. This pathway allows for the efficient and direct conversion of the bromomethyl group into a variety of other important functional groups. These transformations are typically high-yielding and proceed with a wide range of nucleophiles under relatively mild conditions.

Key examples of such transformations include:

Hydrolysis: Reaction with hydroxide (B78521) ions (e.g., from NaOH or KOH) or water under forcing conditions yields the corresponding primary alcohol, (4-(propan-2-yl)cyclohexyl)methanol.

Alkoxylation: Treatment with an alkoxide (e.g., sodium ethoxide) or an alcohol under basic conditions produces ethers.

Cyanation: Reaction with cyanide salts (e.g., NaCN or KCN) in a polar aprotic solvent like DMSO is a classic method for introducing a nitrile (-CN) group, which serves as a valuable precursor for carboxylic acids, amines, and amides.

Amination: Displacement by ammonia, primary amines, or secondary amines provides access to primary, secondary, and tertiary amines, respectively.

Thiolation: Reaction with thiols or thiolate salts readily forms thioethers (sulfides).

Below is a table summarizing these representative nucleophilic displacement reactions.

ReactantNucleophileProduct Functional GroupProduct Name ExampleReaction Type
This compoundOH⁻ (e.g., NaOH)Alcohol (-CH₂OH)(4-(propan-2-yl)cyclohexyl)methanolSₙ2
This compoundCH₃O⁻ (e.g., NaOCH₃)Ether (-CH₂OCH₃)1-(methoxymethyl)-4-(propan-2-yl)cyclohexaneSₙ2
This compoundCN⁻ (e.g., KCN)Nitrile (-CH₂CN)2-(4-(propan-2-yl)cyclohexyl)acetonitrileSₙ2
This compoundNH₃Primary Amine (-CH₂NH₂)(4-(propan-2-yl)cyclohexyl)methanamineSₙ2
This compoundSH⁻ (e.g., NaSH)Thiol (-CH₂SH)(4-(propan-2-yl)cyclohexyl)methanethiolSₙ2

Beyond forming bonds with heteroatoms, the bromomethyl group is an excellent electrophilic partner for creating new carbon-carbon bonds, which is fundamental to building more complex molecular skeletons.

Two primary strategies are employed:

Use as an Electrophile: The compound can directly alkylate soft carbon nucleophiles. For example, it can react with enolates derived from malonic esters or acetoacetic esters, followed by hydrolysis and decarboxylation, to achieve chain extension. It can also participate in modern cross-coupling reactions, such as Kumada or Negishi coupling, where it reacts with organometallic nucleophiles in the presence of a transition metal catalyst (typically nickel or palladium).

Conversion to a Nucleophile: The compound can be transformed into an organometallic nucleophile. The most common method is the reaction with magnesium metal to form the Grignard reagent, (4-(propan-2-yl)cyclohexyl)methylmagnesium bromide. This powerful nucleophile can then react with a wide range of carbon electrophiles, such as aldehydes, ketones, esters, and carbon dioxide, to form new C-C bonds and introduce further functionality.

The following table illustrates key carbon-carbon bond-forming reactions.

Reaction StrategyReagent(s)Intermediate (if any)Product Type
Use as an ElectrophileDiethyl malonate, NaOEt-Alkylated malonic ester
Use as an ElectrophileAlkyl-ZnCl, Pd catalyst-Cross-coupled alkane
Conversion to a Nucleophile1. Mg, etherGrignard ReagentSecondary Alcohol
Conversion to a Nucleophile1. Mg, ether2. CO₂, then H₃O⁺Grignard ReagentCarboxylic Acid

Transformations Involving the Propan-2-yl (Isopropyl) Group

The propan-2-yl (isopropyl) group on the cyclohexane ring is composed entirely of strong, non-polar C-C and C-H single bonds, making it chemically inert under most standard laboratory conditions. Its primary influence is steric, dictating the conformational preferences of the cyclohexane ring. However, advanced synthetic methods offer potential pathways for its functionalization.

Late-Stage C-H Functionalization: This modern area of chemistry focuses on the selective activation of typically unreactive C-H bonds. rsc.org Using powerful transition-metal catalysts (e.g., based on palladium, rhodium, or iron), it is theoretically possible to selectively functionalize the tertiary C-H bond of the isopropyl group—the weakest C-H bond in that substituent. acs.orgacs.org This could allow for the introduction of groups like aryl, boryl, or hydroxyl moieties, though such a transformation on this specific substrate would be a challenging research problem requiring specialized catalysts.

Biocatalytic Oxidation: An alternative "green" approach involves the use of enzymes. nih.govchemrxiv.org Oxidoreductases, such as cytochrome P450 monooxygenases, are known to perform highly selective hydroxylations of non-activated C-H bonds in a regio- and stereospecific manner. mdpi.comnih.gov A suitably engineered enzyme could potentially oxidize the tertiary carbon of the isopropyl group to generate the corresponding tertiary alcohol, 2-(4-(bromomethyl)cyclohexyl)propan-2-ol. This method avoids harsh chemical reagents and offers a route to products that are difficult to obtain through traditional synthesis. nih.gov

Advanced Analytical and Computational Studies in Support of Research

High-Resolution Spectroscopic Techniques

Spectroscopic methods are indispensable for the precise characterization of 1-(bromomethyl)-4-(propan-2-yl)cyclohexane, offering detailed insights into its molecular framework and the spatial arrangement of its atoms.

Nuclear Magnetic Resonance (NMR) for Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of this compound in solution. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom.

In ¹H NMR, the chemical shifts, signal splitting (multiplicity), and integration values reveal the connectivity of protons. For the related compound (bromomethyl)cyclohexane, characteristic signals for the bromomethyl protons (CH₂Br) and the protons of the cyclohexane (B81311) ring are observed. wiredchemist.com The presence of the isopropyl group in this compound would introduce additional signals, specifically a doublet for the two equivalent methyl groups and a multiplet for the methine (CH) proton. The complexity of the ring proton signals is influenced by their axial or equatorial positions and their cis or trans relationship to the substituents.

Dynamic NMR studies at varying temperatures can be used to investigate the kinetics of the chair-chair interconversion. researchgate.net For 1,4-disubstituted cyclohexanes, this dynamic process can lead to the exchange of axial and equatorial positions of the substituents, which can be monitored by the coalescence of NMR signals. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: These are estimated values based on analogous structures. Actual experimental values may vary.)

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
CH₂Br3.2 - 3.435 - 45
CH (isopropyl)1.5 - 1.830 - 35
CH₃ (isopropyl)0.8 - 1.019 - 22
Cyclohexane Ring CH1.0 - 2.225 - 45
C1 (Cyclohexane)-40 - 50
C4 (Cyclohexane)-40 - 45

X-ray Crystallography for Solid-State Structure and Absolute Configuration

For these types of molecules, X-ray analysis confirms the preference for a chair conformation. The substituents' arrangement (axial vs. equatorial) in the crystal lattice is determined by steric and packing forces. uni-muenchen.de For the trans isomer of this compound, the diequatorial conformation is expected to be overwhelmingly favored in the solid state to minimize steric strain. In the case of the cis isomer, one substituent must be axial and the other equatorial. The larger isopropyl group would be expected to occupy the equatorial position to minimize unfavorable 1,3-diaxial interactions. libretexts.org

Computational Chemistry and Molecular Modeling

Computational methods are increasingly used to complement experimental data, providing a deeper understanding of molecular properties and behaviors that can be difficult to study in the lab. rsc.org

Conformational Analysis and Energy Landscapes

The conformational landscape of this compound is dominated by the chair conformation, which is significantly lower in energy than boat or twist-boat forms. spcmc.ac.in The relative stability of the various chair conformers is determined by the steric strain introduced by the substituents in axial positions. This strain is quantified by "A-values," which represent the free energy difference between having a substituent in an axial versus an equatorial position. wikipedia.org

Isopropyl group: Has a relatively large A-value (approx. 2.1-2.2 kcal/mol), indicating a strong preference for the equatorial position to avoid steric clashes with the axial hydrogens on the same side of the ring. masterorganicchemistry.comchegg.compearson.com

Bromomethyl group: The A-value for a bromomethyl group is not as commonly cited as that for a simple bromo group. For a bromine atom, the A-value is modest (approx. 0.4-0.6 kcal/mol), a result of the long C-Br bond which reduces 1,3-diaxial interactions. masterorganicchemistry.comyale.edu The bromomethyl group is larger and would have a higher A-value than a bromine atom.

For trans-1-(Bromomethyl)-4-(propan-2-yl)cyclohexane: The ring can exist in two chair conformations: one with both substituents equatorial (e,e) and one with both axial (a,a). The (e,e) conformer is significantly more stable, as it avoids the substantial steric strain associated with having both the large isopropyl and the bromomethyl groups in axial positions. spcmc.ac.inyale.edu The energy of the (a,a) conformer would be the sum of the A-values of both groups, making it highly unfavorable.

For cis-1-(Bromomethyl)-4-(propan-2-yl)cyclohexane: In the cis isomer, one substituent is always axial and the other is equatorial (a,e or e,a). Two distinct chair conformations are possible through ring-flipping.

Isopropyl group equatorial, bromomethyl group axial.

Isopropyl group axial, bromomethyl group equatorial.

The more stable conformer will be the one with the bulkier group (isopropyl) in the equatorial position. libretexts.org The energy difference between these two conformers would be the difference between the A-values of the isopropyl and bromomethyl groups. Given the significantly larger A-value of the isopropyl group, the equilibrium will strongly favor the conformation where it is equatorial. chegg.com

Table 2: Conformational Energy Analysis

IsomerConformationRelative Steric Strain (kcal/mol)Stability
transdiequatorial (e,e)~0 (baseline)Most Stable
transdiaxial (a,a)> 2.7Least Stable
cisIsopropyl (eq), Bromomethyl (ax)A-value(CH₂Br)More Stable
cisIsopropyl (ax), Bromomethyl (eq)A-value(CH(CH₃)₂)Less Stable

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, such as nucleophilic substitution (Sₙ1, Sₙ2) and elimination (E1, E2) reactions, which are characteristic of alkyl halides like this compound. kau.edu.sa These methods allow for the calculation of the geometries and energies of reactants, products, and, crucially, the short-lived transition states that connect them. nih.govsmu.edu

For an Sₙ2 reaction, where a nucleophile attacks the carbon bearing the bromine atom, computational models can visualize the transition state. youtube.com This involves the simultaneous formation of the new carbon-nucleophile bond and the breaking of the carbon-bromine bond. The energy barrier (activation energy) for this process can be calculated, providing insight into the reaction rate. The stereochemistry of the cyclohexane ring would significantly influence the accessibility of the electrophilic carbon to the incoming nucleophile.

In elimination reactions (E2), a base removes a proton from a carbon adjacent to the bromomethyl group. The E2 mechanism has a strict stereochemical requirement: the proton and the leaving group (bromine) must be in an anti-periplanar (diaxial) arrangement. organicchemistrydata.org Computational modeling can be used to:

Determine the energy of the transition state for the E2 reaction.

Analyze how the conformational preferences of the cis and trans isomers affect their ability to achieve the necessary diaxial alignment for elimination.

Predict the regioselectivity of the elimination (i.e., which double bond isomer is preferentially formed).

By mapping the potential energy surface, computational studies can differentiate between competing reaction pathways (e.g., Sₙ2 vs. E2) under various conditions, providing a detailed, atom-level understanding of the molecule's reactivity. nih.gov

Emerging Research Avenues and Future Outlook

Development of More Sustainable and Efficient Synthetic Routes

The traditional synthesis of alkyl halides, such as 1-(bromomethyl)-4-(propan-2-yl)cyclohexane, often involves converting the corresponding alcohol, (4-(propan-2-yl)cyclohexyl)methanol, using reagents like phosphorus tribromide or the Appel reaction (triphenylphosphine and carbon tetrabromide). These methods, while effective, suffer from drawbacks such as harsh reaction conditions and the generation of significant stoichiometric byproducts, which are environmentally undesirable.

Current research is actively pursuing "green" alternatives that improve efficiency and sustainability. One promising area is the use of pyridinium-based ionic liquids as both the reagent and solvent for converting alcohols to alkyl bromides, which can offer a more environmentally benign pathway compared to the classical Appel reaction. researchgate.net Another innovative approach involves the photoredox-catalyzed deformylative halogenation of aldehydes. nih.gov This method uses inexpensive and atom-economical sodium bromide (NaBr) as the halogen source under mild, visible-light-mediated conditions, representing a significant step forward in sustainable synthesis. nih.gov Furthermore, the broader principles of green chemistry, such as using water as a solvent and employing photocatalysis, are being applied to reactions involving alkyl bromides, aiming to reduce reliance on volatile organic solvents and harsh reagents. rsc.orgrsc.org

Table 1: Comparison of Synthetic Routes for Alkyl Bromides This is an interactive table. Click on the headers to sort.

Method Reagents Advantages Disadvantages Source
Classical (e.g., Appel) PPh₃, CBr₄ High yield, reliable Stoichiometric phosphine (B1218219) oxide waste, harsh reagents researchgate.net
Ionic Liquid-Based Pyridinium bromide, p-TsOH Solvent-free, improved environmental profile Requires specific ionic liquids researchgate.net

| Photoredox Deformylation | Aldehyde, NaBr, photocatalyst | Uses inexpensive starting materials, mild conditions, atom-economical | Requires photochemical setup | nih.gov |

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch flask, offers significant advantages in safety, efficiency, and scalability. numberanalytics.com For the synthesis and application of compounds like this compound, flow chemistry enables precise control over reaction parameters such as temperature and mixing, which is particularly useful for managing exothermic reactions or handling reactive intermediates. acs.org

The synthesis of alkyl halides from alcohols has been successfully adapted to continuous flow systems, allowing for safer and more efficient production. nih.gov Moreover, alkyl halides are crucial reagents in many multi-step sequences that have been translated to flow platforms. For example, flow chemistry facilitates the safe generation and use of highly reactive organometallic reagents (like organolithiums), which are often subsequently reacted with alkyl halides. acs.orgokayama-u.ac.jp This integration minimizes manual intervention and reduces the risks associated with handling these sensitive compounds. acs.org The ability to couple multiple reaction steps in a continuous sequence paves the way for the automated synthesis of complex molecules starting from simple building blocks like this compound.

Exploration of Novel Catalytic Transformations

The carbon-bromine bond in this compound is a key functional group for further chemical transformations. While classical nucleophilic substitution reactions are well-established, modern research is uncovering novel catalytic methods to activate this bond under milder and more selective conditions.

Photoredox catalysis has emerged as a powerful tool. Recent studies have shown that alkyl bromides can participate in photocatalytic radical cascades to form complex products, such as 3,3-disubstituted cyclobutanols, under mild conditions. rsc.orgrsc.org Another innovative strategy employs cooperative catalysis, where a nucleophilic catalyst like lutidine and a photocatalyst work together to generate radical species from alkyl bromides for subsequent C-C bond formation. nih.govacs.org This dual catalytic approach can activate otherwise unreactive alkyl halides. nih.govacs.org Additionally, new palladium-catalyzed methods are being developed, such as the photoinduced regio- and chemoselective elimination of primary alkyl bromides to form terminal olefins, which provides a mild route to an important class of compounds. acs.org These catalytic advancements expand the synthetic playbook for alkyl bromides, enabling their use in previously inaccessible transformations.

Table 2: Examples of Novel Catalytic Reactions for Alkyl Bromides This is an interactive table. Click on the headers to sort.

Reaction Type Catalyst System Key Feature Application Source
Radical Cascade Photoredox Catalyst (e.g., Iridium-based) + Brønsted Acid Trifunctionalization of [1.1.1]propellane using an alkyl bromide Synthesis of complex cyclobutanols rsc.orgrsc.org
Cooperative Coupling Photocatalyst + Nucleophilic Catalyst (e.g., lutidine) Activation of C-Br bond via a lutidinium salt intermediate Giese coupling with electron-deficient alkenes nih.govacs.org

| Photoinduced Elimination | Palladium Catalyst + Light | High regioselectivity for terminal olefins, preserves other halide groups | Synthesis of unactivated terminal olefins | acs.org |

Potential as a Scaffold for Complex Chemical Entities in Advanced Fields

While a simple molecule, this compound possesses structural features that make it a valuable scaffold for building more complex chemical entities. Halogenated organic compounds are fundamental building blocks in medicinal chemistry, agrochemicals, and materials science. nih.gov The reactive bromomethyl group serves as a handle for introducing the 4-(propan-2-yl)cyclohexyl moiety into larger structures through reactions like nucleophilic substitution or the formation of organometallic reagents. nih.govchemistrysteps.com

The 4-(propan-2-yl)cyclohexyl group is a saturated, non-aromatic ring system. In medicinal chemistry, such aliphatic scaffolds are increasingly sought after to improve the physicochemical properties of drug candidates, such as solubility and metabolic stability, compared to their flat, aromatic counterparts. This fragment could serve as a non-aromatic bioisostere for substituted benzyl (B1604629) groups, potentially leading to compounds with improved pharmacological profiles. The reactivity of the C-Br bond allows for its incorporation into lead compounds for late-stage functionalization, a key strategy in modern drug discovery. acs.org In materials science, the defined stereochemistry and conformational rigidity of the cyclohexane (B81311) ring can be exploited to construct polymers or liquid crystals with specific properties. The development of novel catalytic transformations will continue to unlock the full potential of this and similar building blocks in creating advanced molecules.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.